molecular formula C9H17NOS B14812187 3-Oxa-7-thia-10-azaspiro[5.6]dodecane

3-Oxa-7-thia-10-azaspiro[5.6]dodecane

Cat. No.: B14812187
M. Wt: 187.30 g/mol
InChI Key: VOVKPXIPXXBYCA-UHFFFAOYSA-N
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Description

3-Oxa-7-thia-10-azaspiro[56]dodecane is a chemical compound with the molecular formula C9H17NOS It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-7-thia-10-azaspiro[5.6]dodecane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a linear precursor containing oxygen, sulfur, and nitrogen atoms. The reaction conditions often include the use of a base to facilitate the cyclization process and a solvent to dissolve the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions

3-Oxa-7-thia-10-azaspiro[5.6]dodecane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of its atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

3-Oxa-7-thia-10-azaspiro[5.6]dodecane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or as a probe to study biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Oxa-7-thia-10-azaspiro[5.6]dodecane depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to fit into specific binding sites, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-Oxa-3-thia-10-azaspiro[5.6]dodecane hydrochloride
  • 7-Oxa-3lambda6-thia-10-azaspiro[5.6]dodecane-3,3-dione hydrochloride
  • 3,7-Dioxa-10-azaspiro[5.6]dodecane

Uniqueness

3-Oxa-7-thia-10-azaspiro[5.6]dodecane is unique due to its specific arrangement of oxygen, sulfur, and nitrogen atoms within the spiro structure. This unique configuration imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H17NOS

Molecular Weight

187.30 g/mol

IUPAC Name

3-oxa-7-thia-10-azaspiro[5.6]dodecane

InChI

InChI=1S/C9H17NOS/c1-4-10-5-8-12-9(1)2-6-11-7-3-9/h10H,1-8H2

InChI Key

VOVKPXIPXXBYCA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCSC12CCOCC2

Origin of Product

United States

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